TP-004 was developed as part of a collaborative effort between Takeda Pharmaceutical Company and the Structural Genomics Consortium. It is classified as a chemical probe, specifically targeting MetAP2. The compound is cataloged under CAS number 1454299-21-8 and is available through various suppliers for research purposes .
The synthesis of TP-004 involves several chemical reactions that typically include the formation of key functional groups necessary for its inhibitory activity against MetAP2. While detailed synthetic routes are proprietary, general methodologies for similar compounds often involve:
The synthesis must ensure high purity to maintain biological activity, which is critical for subsequent assays .
The molecular structure of TP-004 can be represented in the following manner:
The three-dimensional structure can be referenced via its Protein Data Bank ID 5JHU, which provides insights into how TP-004 interacts with its target at the molecular level .
TP-004 primarily acts by binding to the active site of MetAP2, inhibiting its enzymatic activity. The key reactions involved include:
The specificity of TP-004 has been demonstrated through various assays, including counter-screening against other enzymes and receptors, showcasing its selective inhibition profile .
The mechanism of action for TP-004 involves:
Quantitative data from these studies indicate an effective concentration (EC50) around 15 nM, reinforcing its potential utility in research settings .
TP-004 serves multiple purposes within scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: